molecular formula C11H9NO3 B11899850 5-Amino-3-hydroxy-2-naphthoic acid

5-Amino-3-hydroxy-2-naphthoic acid

Cat. No.: B11899850
M. Wt: 203.19 g/mol
InChI Key: NYOYTDDIYLWMTD-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Aminohydroxynaphthoic Acids

The classification of aminohydroxynaphthoic acids is based on the positions of the amino, hydroxyl, and carboxylic acid functional groups on the naphthalene (B1677914) ring system. The naphthalene ring has two distinct types of positions for substitution: alpha (1, 4, 5, and 8) and beta (2, 3, 6, and 7). The specific arrangement of these groups leads to a wide variety of isomers, each with unique characteristics.

Nomenclature of these compounds follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is considered to be naphthoic acid, and the substituents are named and numbered according to their position on the naphthalene rings. For instance, in 5-Amino-3-hydroxy-2-naphthoic acid, the carboxylic acid group is at position 2, the hydroxyl group at position 3, and the amino group at position 5. The numbering of the naphthalene ring is fixed, starting from the carbon adjacent to the fused carbons and proceeding around the perimeter.

Similar to how amino acids are classified based on the relative positions of the amino and carboxyl groups (α-, β-, γ-amino acids), the relative positioning of the functional groups in aminohydroxynaphthoic acids is crucial to their chemical identity. wikipedia.org The systematic naming ensures a clear and unambiguous description of the molecule's structure. youtube.com

Academic Significance of Naphthoic Acid Derivatives in Chemical Sciences

Naphthoic acid derivatives are of considerable interest in various fields of chemical sciences. ontosight.ai Their rigid and planar naphthalene core provides a scaffold for the synthesis of complex molecules with specific three-dimensional arrangements. The presence of carboxylic acid, amino, and hydroxyl groups offers multiple sites for chemical modification, making them versatile building blocks in organic synthesis.

In medicinal chemistry, these derivatives have been investigated for a range of biological activities. ontosight.ai The functional groups can participate in hydrogen bonding and other intermolecular interactions, which are critical for binding to biological targets. Furthermore, the naphthalene structure is a common motif in many biologically active compounds.

In materials science, the aromatic nature of the naphthalene ring and the potential for forming extended hydrogen-bonded networks make these compounds interesting candidates for the development of new materials with specific optical or electronic properties.

Current Research Status and Foundational Studies on this compound

This compound is a specific isomer within the aminohydroxynaphthoic acid family. While extensive research has been conducted on various naphthoic acid derivatives, the volume of foundational studies specifically focused on the this compound isomer is more limited.

Initial studies on similar compounds, such as 3-hydroxy-2-naphthoic acid, have explored their use in histochemical applications. For instance, the hydrazide of 3-hydroxy-2-naphthoic acid has been utilized in the detection of lipid peroxidation in tissues. nih.gov Research on related isomers, like 7-amino-4-hydroxy-2-naphthoic acid, has involved the development of synthetic routes to obtain these compounds with high purity. researchgate.net

Current research often focuses on the synthesis and characterization of new derivatives and their potential applications. Computational studies on substituted naphthoic acids are also being carried out to understand how different functional groups influence their chemical reactivity and biological properties. researchgate.net

Below is a data table summarizing the key properties of this compound.

PropertyValue
CAS Number688794-58-3 chemenu.com
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Appearance(May vary)
Solubility(Data not widely available)

Interdisciplinary Relevance of Aminohydroxynaphthoic Acid Research

The study of aminohydroxynaphthoic acids has implications across multiple scientific disciplines.

Organic Chemistry: The synthesis of these molecules presents challenges and opportunities for developing novel synthetic methodologies. nih.gov

Medicinal Chemistry: As previously mentioned, their structural features make them attractive scaffolds for drug discovery.

Materials Science: The potential for these compounds to self-assemble into ordered structures is of interest for creating new functional materials.

Analytical Chemistry: Their fluorescent properties, a common feature of naphthalene derivatives, can be exploited for the development of chemical sensors.

The interdisciplinary nature of this research area underscores the fundamental importance of understanding the structure-property relationships in this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-amino-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,13H,12H2,(H,14,15)

InChI Key

NYOYTDDIYLWMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)N)O)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of 5 Amino 3 Hydroxy 2 Naphthoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectroscopic Analysis of Aminohydroxynaphthoates

The ¹H NMR spectrum of 5-Amino-3-hydroxy-2-naphthoic acid is predicted to exhibit distinct signals corresponding to its aromatic protons, as well as exchangeable protons from the amino, hydroxyl, and carboxylic acid groups. The naphthalene (B1677914) ring system will give rise to a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) substituents.

For comparison, the ¹H NMR spectrum of the related compound 3-hydroxy-2-naphthoic acid in DMSO-d6 shows aromatic protons in the range of 7.3 to 8.6 ppm. youtube.com The proton of the hydroxyl group appears as a broad singlet at approximately 11.6 ppm, and the carboxylic acid proton is also expected to be significantly downfield. youtube.com In another analogue, 1-hydroxy-2-naphthoic acid, the aromatic protons are observed between 7.22 and 8.57 ppm in DMSO-d6, with the hydroxyl proton appearing at a very downfield shift of 12.82 ppm. chemicalbook.com

The presence of the amino group at the 5-position in this compound would likely introduce two protons that would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Protons on hydroxyl and amino groups are often exchangeable with deuterium, and their signals may disappear or shift upon the addition of D2O to the NMR sample, a technique useful for their identification. ias.ac.in The electron-donating nature of both the amino and hydroxyl groups is expected to cause a general upfield shift of the aromatic protons on the same ring compared to unsubstituted naphthoic acid.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on data from analogous compounds.

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H 7.0 - 8.5 Multiplet The specific shifts and coupling patterns depend on the substitution pattern.
Carboxyl-OH > 10 Singlet (broad) Often exchangeable with D₂O. ias.ac.in
Phenolic-OH 9 - 12 Singlet (broad) Position is solvent and concentration dependent; exchangeable with D₂O. ias.ac.in
Amino-NH₂ 3 - 6 Singlet (broad) Position is solvent and concentration dependent; exchangeable with D₂O. ias.ac.in

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Aminohydroxynaphthoates

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The natural abundance of the ¹³C isotope is low (about 1.1%), which often results in longer acquisition times to obtain a good signal-to-noise ratio. nih.gov

The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 165-185 ppm. hmdb.ca The carbons of the naphthalene ring will resonate in the aromatic region, generally between 110 and 150 ppm. The carbons directly attached to the electron-withdrawing hydroxyl and amino groups will experience shifts that are different from the unsubstituted carbons. For instance, in 3-hydroxy-2-naphthoic acid, the carbon bearing the hydroxyl group (C3) and the carbons of the naphthalene ring show a range of chemical shifts reflecting their electronic environment. chemicalbook.com Similarly, in 1-hydroxy-2-naphthoic acid, the carbon signals are well-distributed in the aromatic region, with the carboxyl carbon at approximately 173 ppm. chemicalbook.com Quaternary carbons, those without any attached protons, typically show weaker signals in broadband decoupled ¹³C NMR spectra. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on data from analogous compounds.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Carboxyl (C=O) 165 - 185 Expected to be the most downfield signal. hmdb.ca
Aromatic (C-O) 140 - 160 Carbon attached to the hydroxyl group.
Aromatic (C-N) 130 - 150 Carbon attached to the amino group.
Aromatic (C-H & C-C) 110 - 140 Other aromatic carbons in the naphthalene ring.
Aromatic (C-COOH) 115 - 130 Carbon to which the carboxylic acid is attached.

Two-Dimensional NMR Techniques for Connectivity and Structure Elucidation

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecule, which is invaluable for tracing out the connectivity of the aromatic protons on the naphthalene ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.gov This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups and the naphthalene skeleton. nih.gov For example, correlations would be expected between the aromatic protons and the carbonyl carbon of the carboxylic acid group.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming the placement of the amino, hydroxyl, and carboxylic acid groups on the naphthoic acid framework. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group. This broadening is a result of hydrogen bonding. chemicalbook.com

N-H Stretching: The amino group will exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ range. jocpr.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is expected around 1650-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding and conjugation.

C=C Stretching: The aromatic C=C stretching vibrations of the naphthalene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching of the hydroxyl and carboxylic acid groups, and the C-N stretching of the amino group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

For comparison, the FT-IR spectrum of the related compound 3-amino-2-naphthoic acid shows characteristic bands for the amino and carboxylic acid groups. chemicalbook.com Similarly, a study on 5-amino-2-hydroxybenzoic acid provides a detailed assignment of its FT-IR bands, which serves as a good model for the title compound. jocpr.com

Table 3: Predicted FT-IR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid & Phenol) 3200 - 3600 Broad, Strong
N-H Stretch (Amine) 3300 - 3500 Medium (often two bands)
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
C=O Stretch (Carboxylic Acid) 1650 - 1700 Strong, Sharp
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong (multiple bands)
C-O Stretch (Phenol & Carboxylic Acid) 1200 - 1300 Strong
C-N Stretch (Amine) 1000 - 1250 Medium

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to be dominated by the vibrations of the naphthalene ring system, which often produce strong and sharp signals. The symmetric stretching vibrations of the C=C bonds in the aromatic rings are typically prominent in the Raman spectrum. For instance, in 1-hydroxy-2-naphthoic acid, the FT-Raman spectrum has been experimentally recorded and analyzed. researchgate.net Studies on amino acids have shown that Raman spectroscopy can provide valuable information on their conformational states. chemicalbook.com

Key expected features in the Raman spectrum of this compound include:

Strong bands corresponding to the in-plane and out-of-plane vibrations of the naphthalene ring.

A characteristic band for the symmetric stretching of the C=C bonds.

While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the C-N and C-O stretching vibrations can provide useful information.

Table 4: Predicted Raman Shifts for this compound This table is predictive and based on data from analogous compounds.

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing 980 - 1020 Strong
Aromatic C=C Stretch 1550 - 1620 Strong
Aromatic C-H Bending 1100 - 1200 Medium
C-N Stretch 1250 - 1350 Medium
C-O Stretch 1200 - 1300 Medium

Mass Spectrometry (MS)

Mass spectrometry serves as a powerful tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₉NO₃, the theoretical exact mass is 203.05824 g/mol . researchgate.net Experimental determination via HRMS would be expected to yield a mass value that is extremely close to this theoretical prediction, typically within a few parts per million (ppm), thus confirming its elemental formula. This level of accuracy is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not widely published, data for the closely related compound, 3-hydroxy-2-naphthoic acid (C₁₁H₈O₃), shows a precursor ion [M+H]⁺ at an m/z of 189.0546 in positive ion mode ESI-QTOF analysis. researchgate.net This demonstrates the utility of HRMS in confirming the molecular formula of such compounds.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₁₁H₉NO₃
Theoretical Exact Mass203.05824 g/mol
Theoretical Monoisotopic Mass203.05824 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the nature and connectivity of its functional groups.

For protonated this compound ([M+H]⁺), the fragmentation pathways would be influenced by the presence of the amino, hydroxyl, and carboxylic acid groups. General fragmentation patterns for amino acids often involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov Specifically for aromatic carboxylic acids, a prominent fragmentation is the loss of the carboxyl group (–COOH), resulting in a peak at [M-45]⁺. libretexts.org

Analysis of the related compound 3-hydroxy-2-naphthoic acid by LC-ESI-QFT MS2 reveals a complex fragmentation pattern with major peaks at m/z 145.0651, 117.0698, 115.0545, and 91.0543, corresponding to various losses from the precursor ion. researchgate.net For this compound, we can predict a similar complex fragmentation with additional pathways initiated by the amino group. The initial loss of water or the carboxyl group would likely be followed by further fragmentation of the naphthalene ring system.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Structure
204.0657186.0551H₂ODehydrated molecule
204.0657187.0496NH₃Deaminated molecule
204.0657159.0757COOHDecarboxylated molecule
186.0551158.0600CODecarbonylated fragment

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of this compound and its response to electronic excitation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, which is related to electronic transitions within the molecule. The naphthalene ring system, along with the auxochromic amino and hydroxyl groups and the chromophoric carboxylic acid group, dictates the UV-Vis absorption profile of this compound.

Aromatic compounds like naphthalene derivatives typically exhibit multiple absorption bands in the UV region. researchgate.net For hydroxy- and amino-substituted naphthoic acids, these bands are expected to be red-shifted (shifted to longer wavelengths) compared to the parent naphthalene molecule due to the extension of the conjugated system by the lone pairs of electrons on the oxygen and nitrogen atoms. The absorption spectrum of a hydroxy carboxylic acid has been noted to show a maximum around 210 nm. researchgate.net However, the extended conjugation in the naphthoic acid system would shift this to higher wavelengths. The specific absorption maxima (λmax) will also be sensitive to the solvent polarity and pH, which can affect the ionization state of the acidic and basic functional groups.

Fluorescence Spectroscopy and Spectrofluorimetric Analysis

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Compounds with extended π-systems and rigid structures, such as naphthalene derivatives, are often fluorescent. The presence of both an electron-donating amino group and a hydroxyl group on the naphthalene ring of this compound suggests that it is likely to exhibit fluorescence.

The fluorescence properties, including the excitation and emission maxima (λex and λem) and the quantum yield, will be highly dependent on the molecular environment. For instance, changes in solvent polarity and pH can significantly alter the fluorescence intensity and shift the emission wavelength. This sensitivity can be exploited for analytical applications. For example, aminofluoresceins show significant changes in their fluorescence quantum yield depending on the surrounding medium. researchgate.net It is plausible that this compound could serve as a fluorescent probe, with its emission characteristics being modulated by interactions with other molecules or changes in its local environment.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single Crystal X-ray Diffraction of Aminohydroxynaphthoate Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. This method involves directing a beam of X-rays onto a single, well-ordered crystal of the substance of interest. The subsequent diffraction pattern of spots is collected and analyzed to determine the precise arrangement of atoms within the crystal lattice.

The data obtained from SCXRD analysis allows for the determination of key crystallographic parameters, including:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecular geometry.

For aminohydroxynaphthoate derivatives, SCXRD would be instrumental in unambiguously confirming the molecular structure, including the positions of the amino and hydroxyl functional groups on the naphthoic acid backbone. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state.

Hypothetical Crystallographic Data for an Aminohydroxynaphthoate Derivative

Without experimental data for this compound, a hypothetical data table for a derivative is presented below to illustrate the type of information obtained from an SCXRD experiment.

ParameterHypothetical Value
Chemical FormulaC₁₁H₉NO₃
Formula Weight203.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)905.4
Z4
Calculated Density (g/cm³)1.491

Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound or its derivatives.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder containing a large number of small, randomly oriented crystallites.

The technique involves exposing the powdered sample to a monochromatic X-ray beam and measuring the intensity of the diffracted X-rays as a function of the scattering angle (2θ). The resulting PXRD pattern is a unique "fingerprint" for a specific crystalline phase.

Key applications of PXRD in the study of aminohydroxynaphthoate systems would include:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase(s) present in a sample can be identified.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, allowing for their identification and characterization.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of additional peaks in the PXRD pattern.

Determination of Crystallinity: PXRD can be used to assess the degree of crystallinity of a sample, distinguishing between crystalline and amorphous (non-crystalline) material.

Hypothetical PXRD Peak List for a Crystalline Phase of this compound

The following table illustrates a hypothetical set of the most intense peaks that might be observed in a PXRD pattern for a specific crystalline form of this compound.

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.40100
12.37.2065
15.85.6140
19.14.6485
24.73.6050
28.23.1670

Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Computational and Theoretical Studies on 5 Amino 3 Hydroxy 2 Naphthoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools to investigate the intricacies of molecular structure and reactivity. These methods provide a theoretical framework to understand the behavior of electrons within a molecule, offering insights that complement experimental findings. For 5-Amino-3-hydroxy-2-naphthoic acid and its derivatives, quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating their electronic properties and predicting their chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method that has gained widespread use for its accuracy in predicting molecular structures and various thermochemical properties. scirp.org It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound and its derivatives. scirp.org DFT calculations have been employed to determine the optimized structural parameters of related compounds, which are then used to calculate various molecular properties. nih.gov

These calculations can provide valuable information about the electronic structure, which dictates the molecule's reactivity. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov In MEPs, negative potential sites are typically located around electronegative atoms, while positive potential sites are found around hydrogen atoms. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the energies of the frontier molecular orbitals, include chemical hardness, chemical softness, chemical potential, and the electrophilicity index. nih.gov A lower value for chemical hardness, for example, suggests that the molecule is more reactive. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure, or conformation, of a molecule plays a significant role in its biological activity and chemical reactivity. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. This is often achieved by constructing potential energy surfaces (PES) or energy landscapes, which map the energy of the molecule as a function of its torsional angles. nih.govnih.gov

For flexible molecules like amino acids and their derivatives, computational methods such as quantum mechanics (QM) can be used to calculate these energy landscapes. nih.govnih.gov These calculations provide a detailed picture of the intrinsic conformational preferences of the molecule, free from the influence of its environment. nih.govnih.gov By comparing these intrinsic energy landscapes with conformational data from experimental sources like high-resolution crystal structures, researchers can assess the extent to which the environment influences the molecule's shape. nih.govnih.gov

For example, in studies of amino acid side chains, high correlations between QM-calculated energy surfaces and crystallographic data for hydrophobic side chains suggest that their conformations are primarily dictated by intrinsic energetics. nih.govnih.gov Conversely, low correlations for polar or charged side chains indicate that interactions with the surrounding environment, such as a protein or solvent, play a dominant role in stabilizing specific conformations. nih.govnih.gov This type of analysis can reveal how the interplay between intrinsic properties and environmental factors governs the structure and function of molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD provides a dynamic view of molecular behavior, offering insights into processes that are often difficult to observe experimentally.

Intermolecular Interaction Analysis in Condensed Phases

In the condensed phase, such as in a solution or a solid, molecules are in close proximity and interact with each other. MD simulations are particularly well-suited for studying these intermolecular interactions, which include hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov By simulating a system containing multiple molecules, researchers can analyze the types of interactions that occur, their frequency, and their duration. nih.govresearchgate.net

This type of analysis is crucial for understanding a wide range of phenomena, from the self-assembly of molecules to the binding of a drug to its target protein. nih.gov For example, MD simulations can be used to identify the key amino acid residues involved in the binding of a ligand to a protein by analyzing the persistent interactions that form between them. nih.gov These simulations can also be used to study the association of molecules at high concentrations, providing insights into processes like aggregation and nucleation. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The solvent in which a molecule is dissolved can have a profound impact on its conformation and reactivity. MD simulations that explicitly include solvent molecules provide a detailed picture of how the solvent influences the solute. nih.gov The simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell, and how this shell affects the solute's conformational flexibility.

The choice of solvent can significantly alter the structure of metal complexes derived from related compounds like azotetrazole-3-hydroxy-2-naphthoic acid. rsc.org For instance, reactions in different solvents such as methanol (B129727), DMF, and DMSO can lead to the formation of complexes with distinct structures, ranging from binuclear to one-dimensional polymers. rsc.org This highlights the critical role of the solvent in directing the self-assembly of these molecules.

Furthermore, MD simulations can be used to study how the solvent affects the reactivity of a molecule. By analyzing the dynamics of the solute and solvent molecules, researchers can gain insights into how the solvent influences reaction pathways and transition states. This information is essential for understanding and predicting chemical reactions in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Naphthoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org These models are instrumental in medicinal chemistry for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanisms of action. sysrevpharm.orgfrontiersin.org For derivatives of naphthoic acid, QSAR models have been developed to elucidate the structural features that govern their biological effects, such as anticancer and anti-inflammatory activities.

QSAR methodologies typically involve generating a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties), and then using statistical methods to build a predictive model. brieflands.com Common techniques include Multiple Linear Regression (MLR) and more advanced machine learning approaches like Artificial Neural Networks (ANN). brieflands.com

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on a series of naphthoquinone derivatives to analyze their anti-proliferative activity against colorectal cancer cells. nih.gov The resulting model demonstrated high reliability (r² = 0.99, q² = 0.625) and generated contour maps that visualize the impact of steric and electrostatic fields on bioactivity. nih.gov The analysis revealed that the presence of a furan (B31954) or thiophene (B33073) ring on the naphthoquinone scaffold, particularly with electron-attracting groups, enhanced the anti-proliferative effects. nih.gov For instance, compound 7 (naphtho[2,3-b]thiophene-4,9-dione) showed the most potent activity with an IC₅₀ of 1.73 μM. nih.gov

Another QSAR study on naphthoquinone derivatives as inhibitors of the pathogenic agent indoleamine 2,3-dioxygenase 1 (IDO1) also highlighted the predictive power of these models. brieflands.com This study compared MLR and ANN models, concluding that the ANN model provided superior predictive capability. brieflands.com The models were built using descriptors selected through Principal Component Analysis (PCA), which helps in classifying compounds and validating the model. brieflands.com

These studies underscore the utility of QSAR in rationally designing novel naphthoic acid derivatives with improved therapeutic potential. By identifying key structural determinants for activity, such as specific substitutions and ring modifications, researchers can prioritize the synthesis of more effective and selective compounds. nih.govnih.gov

Crystal Packing and Supramolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

The crystal structure and stability of this compound and its derivatives are dictated by a complex network of non-covalent interactions. The analysis of these interactions is crucial for understanding the solid-state properties of the material. Techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis are pivotal in elucidating these supramolecular assemblies.

In related structures, such as derivatives of 2-hydroxy-3-naphthoic acid and 5-amino-1-naphthol (B160307), hydrogen bonding is a dominant force in crystal packing. frontiersin.orgnih.gov The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid and the hydroxyl oxygen are effective acceptors. This leads to the formation of robust intermolecular hydrogen bonds, typically of the N-H···O and O-H···O types. frontiersin.orgnih.gov These interactions can form intricate patterns, such as the classic R²₂(8) ring motif commonly observed in carboxylic acid dimers, or extended chains and sheets. nih.gov

For example, the crystal structure of 5-amino-1-naphthol reveals that molecules are connected through chains of N—H···O—H··· interactions, creating a two-dimensional polymeric structure. frontiersin.org Similarly, studies on co-crystals of 2-hydroxy-3-naphthoic acid with N-heterocycles show the formation of 2D and 3D supramolecular networks governed by various hydrogen bonds (N–H···O, O–H···N, C–H···O) and other weak interactions. nih.gov

In addition to hydrogen bonding, π–π stacking interactions between the aromatic naphthalene (B1677914) rings are significant in stabilizing the crystal lattice. In 5-amino-1-naphthol, molecules are arranged in slipped stacks with an interplanar distance of 3.450 Å, indicating substantial π–π interactions. frontiersin.org

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Shifts)

Theoretical calculations, primarily using Density Functional Theory (DFT), are widely employed to predict and interpret the spectroscopic properties of molecules like this compound. These computational methods provide valuable insights into the electronic structure and vibrational modes, aiding in the analysis of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can accurately predict the vibrational frequencies of a molecule. For a related compound, 5-amino-2-hydroxybenzoic acid, a complete vibrational assignment was performed with the aid of theoretical calculations. The C-H stretching vibrations in aromatic rings are typically predicted in the 3100-3000 cm⁻¹ range. The characteristic stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups, which are involved in hydrogen bonding, can also be calculated, though their experimental positions are often broad. Carbonyl (C=O) stretching frequencies are also reliably predicted. By comparing the computed wavenumbers with experimental FT-IR spectra, a detailed assignment of the observed bands to specific vibrational modes can be achieved.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (Data adapted from a study on 5-amino-2-hydroxybenzoic acid)

Vibrational Assignment (PED)Experimental FT-IRCalculated (B3LYP)
O-H Stretch34503465
N-H Asymmetric Stretch33803395
N-H Symmetric Stretch32503260
C=O Stretch16801675
C-N Stretch13101305

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. Theoretical ¹H and ¹³C NMR spectra can be simulated and compared with experimental data. For 5-amino-2-hydroxybenzoic acid, the calculated chemical shifts were found to be in good agreement with the experimental values. Such calculations help in the unambiguous assignment of signals in complex spectra, especially for the quaternary carbons and protons in dense aromatic regions.

Chemical Reactivity and Derivatization Strategies of 5 Amino 3 Hydroxy 2 Naphthoic Acid

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system of 5-amino-3-hydroxy-2-naphthoic acid is rich in electrons, making it susceptible to electrophilic aromatic substitution. The positions of incoming electrophiles are directed by the existing amino and hydroxyl substituents. Both the amino (-NH2) and hydroxyl (-OH) groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu In the case of this specific naphthalene derivative, the directing influences of these groups can be either cooperative or conflicting, depending on the reaction conditions.

The amino group is a more potent activating group than the hydroxyl group in acidic conditions, while the hydroxyl group's activating influence is enhanced in basic media due to the formation of the more strongly electron-donating phenoxide ion. msu.edustackexchange.com Generally, electrophilic substitution on a naphthalene ring is kinetically favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate that preserves one of the benzene (B151609) rings in an intact aromatic state. msu.eduwordpress.com Given the positions of the existing substituents on this compound, the most likely positions for electrophilic attack are C4 and C6. The specific outcome of a given electrophilic substitution reaction will depend on the nature of the electrophile, the solvent, and the reaction temperature.

Carboxylic Acid Group Transformations

The carboxylic acid group (-COOH) at the C2 position is a key site for derivatization, allowing for the formation of esters and amides.

The carboxylic acid moiety can be converted to an ester through reactions with various alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This classic Fischer esterification reaction is a reversible process, and reaction conditions are typically optimized to favor the formation of the ester product. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive acyl chloride or by using coupling agents.

Table 1: Examples of Esterification Reactions

Alcohol ReactantCatalyst/ConditionsEster Product
Methanol (B129727)H₂SO₄, heatMethyl 5-amino-3-hydroxy-2-naphthoate
EthanolHCl, refluxEthyl 5-amino-3-hydroxy-2-naphthoate
IsopropanolDCC, DMAPIsopropyl 5-amino-3-hydroxy-2-naphthoate

This table presents hypothetical reaction examples based on standard esterification methods.

The carboxylic acid group can be readily converted into amides by reaction with primary or secondary amines. To facilitate this transformation, the carboxylic acid is often activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The resulting amides, particularly those formed with anilines (naphthoyl anilides), are an important class of compounds. The formation of these anilides involves the coupling of the naphthoic acid with a substituted or unsubstituted aniline (B41778). These derivatives have found applications as intermediates in the synthesis of high-performance pigments and dyes.

Hydroxyl Group Reactivity

The hydroxyl group (-OH) at the C3 position behaves as a typical phenolic hydroxyl group, enabling a variety of derivatization reactions.

The hydroxyl group can be alkylated to form ethers using alkyl halides or sulfates in the presence of a base. This Williamson ether synthesis typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

Similarly, acylation of the hydroxyl group to form esters can be achieved by reacting it with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Table 2: Examples of Hydroxyl Group Derivatization

ReagentReaction TypeProduct
Methyl iodide (CH₃I) / K₂CO₃Alkylation5-Amino-3-methoxy-2-naphthoic acid
Acetyl chloride / PyridineAcylation3-Acetoxy-5-amino-2-naphthoic acid
Benzyl bromide / NaHAlkylation5-Amino-3-(benzyloxy)-2-naphthoic acid

This table presents hypothetical reaction examples based on standard alkylation and acylation methods.

The electron-rich naphthalene ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation. The oxidation of naphthols can lead to the formation of naphthoquinones. nih.gov Depending on the oxidizing agent and reaction conditions, the oxidation of this compound could potentially yield various quinone structures. For instance, photosensitized oxidation of 1-naphthols is known to produce 1,4-naphthoquinones. rsc.org The presence of the amino group adds complexity, as it is also susceptible to oxidation. The specific oxidation products would depend heavily on the chosen oxidant and the control of the reaction parameters. Potential products could include dihydroxy naphthalenes and naphthoquinones. nih.gov

Amino Group Transformations

The primary aromatic amino group in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

The amino group of this compound can undergo diazotization, a process that converts the primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures. acs.org The resulting diazonium salt is an important synthetic intermediate. acs.org

Diazonium salts are highly reactive electrophiles and readily participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are characterized by the -N=N- functional group. nih.gov This reaction is the basis for the synthesis of a vast number of azo dyes. nih.gov For instance, the synthesis of (E)-4-((4-carboxyphenyl)diazenyl)-3-hydroxy-2-naphthoic acid has been achieved through a Sandmeyer-type reaction, which involves the diazotization of p-aminobenzoic acid followed by coupling with 3-hydroxy-2-naphthoic acid. asianpubs.org This demonstrates the utility of the hydroxynaphthoic acid moiety as a coupling component. It is expected that the diazotized form of this compound would similarly couple with suitable aromatic partners to yield a variety of azo dyes. The coupling position on the partner molecule is influenced by the directing effects of its substituents.

Reactant Reagents Product Type Reference
Aromatic AmineNaNO₂, HCl (or other strong acid)Diazonium Salt acs.org
Diazonium SaltElectron-rich Aromatic Compound (e.g., Phenol, Aniline)Azo Compound nih.gov
p-Aminobenzoic acid and 3-hydroxy-2-naphthoic acidSandmeyer Reaction ConditionsAromatic Azo Compound asianpubs.org

The primary amino group of this compound is nucleophilic and can react with a variety of electrophiles to form stable amide and urethane (B1682113) linkages.

Amide Formation: Amides can be synthesized by reacting the amino group with carboxylic acid derivatives such as acyl chlorides or acid anhydrides. Alternatively, direct condensation with carboxylic acids can be achieved using coupling agents. The formation of anilides from 3-hydroxy-2-naphthoic acid has been reported, highlighting the reactivity of the naphthoic acid structure in amide bond formation, although this involves the carboxylic acid group rather than an amino substituent. ucj.org.ua Based on the general reactivity of aromatic amines, the amino group of this compound is expected to readily form amides.

Urethane Formation: Urethanes, also known as carbamates, can be prepared by reacting the amino group with chloroformates or isocyanates. The synthesis of Nα-urethane-protected β- and γ-amino acids has been demonstrated through a Lossen-type rearrangement, showcasing a method for urethane formation on amino acids. researchgate.net This type of transformation is anticipated to be applicable to this compound, allowing for the introduction of a urethane functionality.

Functional Group Transformation Reactants Resulting Linkage
Amide FormationCarboxylic Acid Derivative (e.g., Acyl Chloride, Anhydride)Amide (-NH-CO-)
Urethane FormationChloroformate or IsocyanateUrethane (-NH-CO-O-)

Coordination Chemistry and Metal Complexation

The presence of multiple donor atoms (N from the amino group, and O from the hydroxyl and carboxylate groups) makes this compound an excellent ligand for the formation of metal complexes.

Metal chelates of aminohydroxynaphthoate ligands can be synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. The formation of an insoluble cobalt(II) complex with an amino-substituted naphthoic ester has been utilized for the separation of isomers, demonstrating the facile complexation of such ligands. researchgate.net The synthesis of metal complexes with related ligands, such as 3,5-dihydroxy-2-naphthoic acid, has also been reported, yielding complexes with various transition metals like Cd(II), Cu(II), Mn(II), and Zn(II). asianpubs.orgwikipedia.org Similarly, Schiff base ligands derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with amino acids have been used to prepare copper(II) complexes. acs.org These examples suggest that this compound can form stable chelates with a wide range of metal ions.

Ligand Metal Ion(s) Reference
Amino-substituted naphthoic esterCobalt(II) researchgate.net
3,5-Dihydroxy-2-naphthoic acidCd(II), Cu(II), Mn(II), Zn(II) asianpubs.orgwikipedia.org
Schiff base of 2-hydroxy-1-naphthaldehyde and l-valine/phenylalanineCopper(II) acs.org

The geometry and stability of the resulting metal complexes are determined by the coordination preferences of the metal ion and the binding modes of the ligand. For amino acids, a common binding mode is N,O-bidentate chelation involving the amino group and the carboxylate group. rsc.org In the case of this compound, several binding modes are possible.

It can act as a bidentate ligand, coordinating through the nitrogen of the amino group and the oxygen of the deprotonated carboxylate. The hydroxyl group can also participate in coordination, potentially leading to a tridentate binding mode. The crystal structure of a zinc(II) complex with 5-aminoorotic acid, a related ligand, reveals a bis(bidentate) bridging coordination mode involving the amino nitrogen and a carboxylate oxygen. chemrxiv.org In copper(II) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde and amino acids, the copper center adopts a distorted square pyramidal geometry, coordinating through the oxygen and nitrogen atoms of the Schiff base ligand and carboxylate oxygens from neighboring ligands. acs.org These studies suggest that this compound is a versatile ligand capable of adopting various coordination modes, leading to the formation of mononuclear or polynuclear metal complexes with diverse structural features.

Co-crystal Formation and Supramolecular Assemblies

The ability of this compound to form hydrogen bonds through its amino, hydroxyl, and carboxylic acid groups makes it a prime candidate for the construction of co-crystals and supramolecular assemblies. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds.

While specific studies on the co-crystal formation of this compound are not widely reported, research on related molecules provides strong evidence for this potential. For instance, 2-hydroxy-3-naphthoic acid has been shown to form molecular complexes with various N-containing co-formers, resulting in 2-D and 3-D supramolecular networks stabilized by hydrogen bonds and π-π stacking interactions. Amino acids are also recognized as excellent co-formers in the development of pharmaceutical co-crystals due to their ability to form robust hydrogen bonds.

Advanced Research Applications and Potential of 5 Amino 3 Hydroxy 2 Naphthoic Acid

Role as Chemical Intermediates in Organic Synthesis

As a versatile intermediate, 5-Amino-3-hydroxy-2-naphthoic acid serves as a foundational component for constructing a wide array of more complex organic structures. Its distinct reactive sites—the nucleophilic amino group, the acidic carboxyl group, and the phenolic hydroxyl group—can be selectively targeted to build molecular complexity.

Precursors for Dye and Pigment Synthesis

The core structure of this compound is closely related to 3-hydroxy-2-naphthoic acid, also known as BON acid, a well-established and critical precursor in the manufacturing of high-performance azo dyes and pigments. wikipedia.orgontosight.ai The general process involves a coupling reaction between a diazonium salt and the naphthoic acid derivative.

The presence of the amino group at the 5-position on the naphthalene (B1677914) ring introduces a key modification that can be used to tune the final properties of the colorant. This amino group can influence the compound's electronic properties, thereby affecting the color (chromophore) of the resulting dye. Furthermore, it provides an additional reaction site for covalently bonding the dye to substrates, which is particularly useful in the development of reactive dyes for textiles. google.com The combination of the hydroxyl, amino, and carboxylic acid groups offers multiple points of attachment and modulation, making this compound a promising scaffold for creating specialized dyes with enhanced stability and specific color characteristics. google.comresearchgate.net

Building Blocks for Complex Organic Molecules

The structural framework of this compound makes it an ideal building block for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.gov The ability to selectively functionalize the amino, hydroxyl, and carboxyl groups allows for the systematic creation of a wide range of derivatives.

Research has demonstrated the utility of similar aminohydroxynaphthoic acid scaffolds in synthesizing focused libraries of compounds to probe biological systems. For instance, aminohydroxynaphthalene structures have been identified as privileged scaffolds in developing modulators for protein methyltransferases, enzymes implicated in various diseases. researchgate.net The bifunctional nature of aminonaphthoic acids, containing both an amine and a carboxylic acid, is also highly valuable in the synthesis of peptide mimetics, which are molecules that mimic the structure and function of peptides. This positions this compound as a key starting material for producing complex and potentially bioactive molecules. ontosight.ai

Application in Materials Science and Engineering

The unique chemical functionalities of this compound lend themselves to the development of advanced materials with tailored properties for specific engineering applications.

Design and Synthesis of Functional Ionic Liquids for Chemical Separations (e.g., Heavy Metal Extraction)

While research has not yet explicitly detailed the use of the 5-amino derivative, the parent anion, 3-hydroxy-2-naphthoate, has been successfully employed to create task-specific ionic liquids (ILs). These ILs have shown remarkable efficacy in extracting heavy metals from aqueous solutions. researchgate.net Studies have synthesized novel phosphonium (B103445) and ammonium-based ILs using 3-hydroxy-2-naphthoic acid that achieved high extraction efficiencies (≥90%) for copper (Cu) and lead (Pb). researchgate.net

The introduction of a 5-amino group to this structure presents an intriguing opportunity for creating next-generation ILs. The amino group could act as an additional coordination site, potentially enhancing the selectivity and extraction capacity for specific metal ions. This functionalization could lead to the development of highly efficient and recyclable ILs for environmental remediation and resource recovery.

Table 1: Heavy Metal Extraction Efficiency of 3-Hydroxy-2-Naphthoate-Based Ionic Liquids

Ionic Liquid CationTarget MetalExtraction EfficacyReference
TrihexyltetradecylphosphoniumCopper (Cu)≥90% researchgate.net
TrihexyltetradecylphosphoniumLead (Pb)≥90% researchgate.net
MethyltrioctylphosphoniumCopper (Cu)≥90% researchgate.net
MethyltrioctylphosphoniumLead (Pb)≥90% researchgate.net
MethyltrioctylammoniumCopper (Cu)≥90% researchgate.net
MethyltrioctylammoniumLead (Pb)≥90% researchgate.net

Development of Precursors for Metal Oxides and Nanomaterials

This compound is an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The choice of the organic linker is crucial as it dictates the pore size, structure, and functionality of the resulting MOF.

Compounds with multiple coordination sites, such as 5-aminoisophthalic acid (which also contains amino and carboxyl groups), have been used to construct MOFs with applications in catalysis and environmental remediation, such as the photodegradation of phenol. researchgate.netresearchgate.net The amino, hydroxyl, and carboxyl groups on this compound can all coordinate with metal centers, offering a versatile platform for designing functional MOFs. nih.gov These MOFs could be tailored for applications such as selective gas storage, chemical separations, or as heterogeneous catalysts. rsc.org

Optoelectronic Material Development (e.g., Fluorescence Properties)

Naphthalene derivatives are intrinsically fluorescent, and the introduction of functional groups like amino and hydroxyl moieties can significantly modulate their photophysical properties. A closely related compound, 3-Amino-2-naphthoic acid, has been successfully developed as a "turn-on" fluorescence probe for the specific detection of cyanate, a biomarker for certain diseases. chemicalbook.com

This demonstrates the potential of the aminonaphthoic acid core in creating chemosensors. The this compound molecule, with its multiple functional groups, could be incorporated as a building block into larger polymeric or supramolecular systems. These systems could exhibit unique photoluminescent, electroluminescent, or charge-transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, or other optoelectronic devices.

Catalysis Research

The presence of versatile donor atoms (N, O) in this compound makes it a prime candidate for forming stable coordination complexes with various metal ions. These metal complexes are of significant interest in the field of catalysis.

While transition metal complexes involving amino acids and their derivatives are widely recognized for their catalytic prowess in a range of organic transformations, dedicated research into the catalytic activity of metal complexes derived specifically from this compound is not extensively documented in the current scientific literature. The potential, however, can be inferred from studies on related compounds. For instance, metal complexes with various amino acids are known to catalyze reactions such as oxidations, hydrogenations, and carbon-carbon bond-forming reactions.

The combination of the hard carboxylate oxygen, the borderline amine nitrogen, and the hard hydroxyl oxygen allows for the formation of stable chelate rings with metal centers. This chelation can influence the metal's electronic properties and create a specific chiral environment (if the ligand is resolved), making such complexes promising candidates for asymmetric catalysis. Research on salen complexes of copper(II) and nickel(II), for example, has demonstrated their effectiveness in catalyzing asymmetric alkylation of amino acid precursors, highlighting the potential of ligands with similar functional groups. The development and characterization of metal complexes from this compound could therefore open new avenues in stereoselective synthesis.

Photocatalysis represents a growing field of interest for sustainable chemical synthesis and environmental remediation. The naphthyl group in this compound is a chromophore that can absorb UV or visible light. When complexed with a suitable metal ion, this could lead to the formation of a photosensitive metal-organic complex. Such complexes can potentially participate in light-driven redox reactions.

Currently, there is a lack of specific research focusing on the photocatalytic applications of this compound or its metal complexes. This remains an unexplored area where the compound's inherent electronic and structural features could be harnessed for developing novel photocatalytic systems.

Analytical Chemistry Method Development

The distinct spectroscopic properties of the naphthoic acid core, combined with its functional groups, make this compound a molecule of interest for developing new analytical methods.

Spectrofluorimetry is a highly sensitive analytical technique. While a specific spectrofluorimetric method for the determination of this compound has not been detailed, a highly relevant method has been developed for the parent compound, 3-hydroxy-2-naphthoic acid (3H2NA). This method relies on the significant enhancement of the fluorescence intensity of 3H2NA upon the formation of a ternary complex with zirconium(IV) and beta-cyclodextrin.

The formation of this complex, with a stoichiometric ratio of 1:2:1 (3H2NA:Zr:β-CD), shifts the excitation and emission wavelengths and dramatically increases quantum yield. This principle could foreseeably be adapted for this compound. The amino group might alter the optimal conditions (such as pH) and the spectroscopic properties of the resulting complex, but the underlying mechanism of fluorescence enhancement through complexation and inclusion within a cyclodextrin (B1172386) cavity offers a promising strategy for its trace-level detection. The established method for 3H2NA has been successfully applied to determine the analyte in river water samples with low detection limits.

Table 1: Analytical Parameters for Spectrofluorimetric Determination of 3-hydroxy-2-naphthoic acid

ParameterValueReference
TechniqueSpectrofluorimetry
Complexing AgentsZirconium (IV), beta-cyclodextrin
Stoichiometry (Analyte:Zr:β-CD)1:2:1
Linear Range20 - 2000 ng/mL
Detection Limit17 ng/mL
Quantification Limit58 ng/mL
ApplicationRiver Water Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful analytical tool capable of detecting trace amounts of analytes. The development of SERS-active substrates is crucial for this technique. While there are no specific reports on using SERS to detect this compound, research has been conducted on the closely related isomer, 3-amino-2-naphthoic acid (NAPH).

In one study, a SERS substrate composed of p-cyclodextrin functionalized silver/gold films was used for the detection of NAPH, among other analytes. The cyclodextrin acts as a host molecule, capturing the analyte and bringing it into close proximity to the plasmonic metal surface, which enhances the Raman signal. Given the structural similarity, it is highly probable that such a substrate could also be effective for the sensitive detection of this compound. The development of reliable and reproducible SERS substrates, often involving monolayers of gold or silver nanoparticles, is a key area of research for detecting trace chemicals.

Table 2: Example of SERS Application for a Related Analyte

ParameterDescriptionReference
Analyte3-amino-2-naphthoic acid (NAPH)
TechniqueSurface-Enhanced Raman Spectroscopy (SERS)
Substratep-cyclodextrin functionalized Ag/Au films
PrincipleHost-guest chemistry to localize analyte on plasmonic surface

Biological Activity Research of 5 Amino 3 Hydroxy 2 Naphthoic Acid and Its Biologically Relevant Analogues in Vitro Studies

Molecular Interactions with Biological Targets

The in vitro evaluation of 5-amino-3-hydroxy-2-naphthoic acid and its analogues has centered on understanding their interactions with specific biological molecules, primarily enzymes and proteins, which are fundamental to their mechanism of action.

Research has demonstrated that analogues of this compound can act as inhibitors of various enzymes.

One notable analogue, 3,5-dihydroxy-2-naphthoic acid (DHNA), was identified as a potent inhibitor of lactate (B86563) dehydrogenase (LDH), a type of hydrolase, from the parasite Babesia microti (BmLDH). nih.gov In enzyme activity inhibition assays, DHNA displayed approximately 5,000-fold greater selectivity for BmLDH over human LDH. nih.gov This selective inhibition is a critical finding in the search for targeted therapeutic agents.

Table 1: In Vitro Enzyme Inhibition Data for 3,5-dihydroxy-2-naphthoic acid (DHNA)

Target Enzyme Inhibitor IC50 Selectivity (over human LDH)
Babesia microti Lactate Dehydrogenase (BmLDH) DHNA 85.65 µM ~5,000-fold

Data sourced from in vitro growth inhibition assays of B. microti. nih.gov

In the realm of dioxygenases, studies on homoprotocatechuate 2,3-dioxygenase from Brevibacterium fuscum (FeHPCD) have provided insights into enzyme-substrate interactions. nih.gov While not directly using this compound, this research utilizes catecholic substrate analogues to probe the enzyme's active site. nih.gov Such studies are crucial for understanding how the positioning of hydroxyl and carboxyl groups, similar to those in the target compound, influences binding and catalytic activity in this class of enzymes. nih.gov

Furthermore, derivatives of 5-aminoorotic acid, which share structural similarities with aminocarboxylic acids, have been investigated as potential competitors of the enzyme dihydroorotase, indicating a possible mechanism of action through enzyme inhibition. nih.gov

While specific in vitro receptor binding assays for this compound are not extensively detailed in the reviewed literature, this methodology remains a cornerstone for identifying and characterizing the interaction between a ligand and its receptor. Techniques such as photoaffinity labeling are employed to identify the ligand-binding subunits of receptors. For instance, a study successfully used a radioiodinated photoaffinity probe to identify the ligand-binding subunit of the human 5-hydroxytryptamine1A (5-HT1A) receptor expressed in cell lines and native human brain tissue. nih.gov This type of assay allows for the determination of binding affinity and specificity, which are essential parameters in drug discovery and molecular pharmacology. nih.gov

Molecular docking simulations have been instrumental in elucidating the binding modes of naphthoic acid analogues with protein targets. For the compound 3,5-dihydroxy-2-naphthoic acid (DHNA), molecular docking was performed based on the crystal structure of B. microti lactate dehydrogenase (BmLDH). nih.gov The analysis suggested that DHNA interacts with the crucial residue Arg99 within the enzyme's active site. nih.gov Further analysis using surface plasmon resonance (SPR) determined the kinetic parameters of this interaction, revealing that the complex formed between DHNA and the target protein dissociates slowly, indicating a stable binding interaction. nih.gov

Direct evidence of protein binding for a very close analogue, 3-amino-2-naphthoic acid, is available in the Protein Data Bank (PDB). The structure with PDB code 6TV3 shows the ligand bound to a protein, providing a precise 3D model of its binding mode and interactions at an atomic level. nih.gov

In Vitro Antimicrobial Activity

Analogues of this compound have been synthesized and evaluated for their efficacy against various microbial strains, demonstrating both antibacterial and antifungal properties.

A variety of structurally related compounds have shown promise as antibacterial agents. A series of amino acid 1,4-naphthoquinone (B94277) derivatives demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov One of the most potent compounds in this series exhibited a minimal inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus. nih.gov

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Amino Acid 1,4-Naphthoquinone Derivatives

Compound Escherichia coli (ATCC 25922) Staphylococcus aureus (ATCC 29213)
Derivative 6 12.4 3.9
Derivative 7 12.4 6.2
Derivative 8 12.4 6.2
Derivative 14 12.4 12.4

Data sourced from broth microdilution method. nih.gov

Similarly, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and amino acids were tested against Gram-positive strains like Staphylococcus aureus and Bacillus polymyxa, and the Gram-negative bacterium Escherichia coli. nih.gov The study found that the antimicrobial activities tended to decrease as the size of the amino acid residue increased. nih.gov

Studies on Bacillus subtilis have shown that this bacterium naturally produces a range of antimicrobial compounds, including peptides that inhibit key bacterial enzymes like glucosamine-6-phosphate synthase, which is involved in cell wall biosynthesis. nih.govnih.gov Other research has focused on nalidixic acid derivatives, which showed very good bactericidal action toward E. coli and a weaker effect on S. aureus strains. nih.govmdpi.com

The antifungal potential of related structures has also been explored. Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their manganese(III) complexes were evaluated for their in vitro activity against the fungus Candida albicans. nih.gov

In a broader context of amino acid-based inhibitors, derivatives of (S)-2-amino-4-oxo-5-hydroxypentanoic acid (HONV) have been studied. nih.gov Certain dipeptides containing HONV demonstrated higher activity than HONV itself against Candida species in media that mimics human serum, with MIC values ranging from 64 to 128 µg/mL. nih.gov

Table 3: Antifungal Activity of HONV-Containing Dipeptides against Candida albicans (ATCC 90028)

Compound MIC (µg/mL) in RPMI-1640 Medium
Ala-HONV 128
Ile-HONV 64
Leu-HONV 64
Nva-HONV 128
Val-HONV 64

Data sourced from anticandidal activity tests. nih.gov

Additionally, a series of tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives showed moderate antibacterial activity but strong antifungal efficacy against Candida albicans and Aspergillus fumigatus. nih.gov

Biosynthetic Pathways and Natural Product Research

The naphthoate scaffold, a key structural feature of this compound, is found in various complex natural products with potent biological activities. Its biosynthesis is a subject of significant scientific interest, often involving unique enzymatic pathways.

The chemical architecture of this compound positions it as a crucial precursor in the biosynthesis of complex metabolites. A notable example is its connection to the biosynthesis of azinomycin B, a potent antitumor natural product. The core of azinomycin B contains a naphthoate moiety, specifically a 5-methyl-naphthoic acid (NPA) unit. The biosynthesis of azinomycin B involves an iterative type I polyketide synthase (PKS) for the creation of the naphthoate structure. nih.gov The gene cluster responsible for producing azinomycin B, azi, has been cloned and analyzed, revealing the PKS gene and numerous others that encode for the synthesis of unusual building blocks and subsequent chemical modifications. nih.gov

While the direct precursor in azinomycin B is 5-methyl-naphthoic acid, the pathway provides a model for the formation of substituted naphthoic acids. The initial polyketide chain undergoes a series of enzymatic reactions to form the aromatic naphthoate ring system. nih.gov This established pathway from 5-methyl-NPA to the first key building block, 3-methoxy-5-methyl-NPA, highlights the post-PKS modifications that are critical for generating structural diversity. nih.gov

Furthermore, the biosynthesis of other important antibiotics, the ansamycins (e.g., rifamycin), relies on a similar aromatic amino acid precursor, 3-amino-5-hydroxybenzoic acid (AHBA). uniprot.org AHBA serves as the starter unit for the polyketide chain assembly. uniprot.org The well-characterized pathway to AHBA, which is a variant of the shikimate pathway, provides a strong parallel for understanding the biosynthesis of amino-hydroxy-naphthoic acids. uniprot.org

The transformation of the initial naphthoate core into more complex structures is accomplished by a suite of specialized enzymes. In the azinomycin B pathway, heterologous expression studies have confirmed a PKS-post modification route. nih.gov This involves enzymes that install functional groups, such as hydroxyl and methoxy (B1213986) groups, onto the naphthoate ring. nih.gov

Key enzyme families implicated in such modifications include:

Cytochrome P450 (CYP450) Hydroxylases: These enzymes are central to Phase I metabolism of a vast array of compounds and play a critical role in introducing hydroxyl groups onto aromatic rings. nih.gov In natural product biosynthesis, P450 hydroxylases are frequently responsible for the hydroxylation of aromatic precursors, a key step in creating compounds like this compound. The CYP1, CYP2, and CYP3 families are particularly prominent in metabolizing endogenous and exogenous compounds. nih.gov The activity of CYP450 enzymes is crucial for various physiological processes, including steroidogenesis and the metabolism of fatty acids and hormones. nih.govnih.gov

O-methyltransferases (OMTs): Following hydroxylation, OMTs often catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to a hydroxyl group. The conversion of 5-methyl-NPA to 3-methoxy-5-methyl-NPA in the azinomycin B pathway is a clear example of this enzymatic activity. nih.gov

AHBA Synthase: In the analogous AHBA pathway for rifamycin, the terminal enzyme is AHBA synthase. This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the aromatization of a shikimate pathway intermediate to form AHBA. uniprot.org It achieves this through a mechanism involving the formation of a Schiff base, followed by dehydration and enolization steps. uniprot.org The study of this enzyme provides a mechanistic blueprint for how the amino and hydroxyl groups could be installed on an aromatic ring during biosynthesis.

Structure-Activity Relationship (SAR) Studies for Biological Effects (In Vitro)

In vitro studies of this compound analogues have revealed how specific structural features influence their biological activities, including enzyme inhibition and antimicrobial effects.

A study focusing on inhibitors of lactate dehydrogenase from the parasite Babesia microti (BmLDH), a potential drug target, identified a close analogue, 3,5-dihydroxy-2-napthoic acid (DHNA) , as a potent inhibitor. frontiersin.org Molecular docking studies suggested that DHNA interacts with the crucial residue Arg99 of the enzyme. frontiersin.org Enzyme activity assays demonstrated that DHNA inhibits recombinant BmLDH with approximately 5,000-fold greater selectivity over human LDH. frontiersin.org In vitro growth inhibition assays showed that DHNA could inhibit the proliferation of B. microti with a half-maximal inhibitory concentration (IC50) of 85.65 μM. frontiersin.org

Another area of investigation involves the inhibition of protein arginine methyltransferases (PRMTs). The positional isomers 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids have been synthesized and evaluated as PRMT inhibitors. researchgate.net These studies highlight how the placement of the amino and hydroxyl groups on the naphthoic acid scaffold is critical for biological activity.

Furthermore, derivatives of the parent structure, 3-hydroxy-2-naphthoic acid, have been synthesized and tested for various biological effects. For instance, hydrazide derivatives of 3-hydroxy-2-naphthoic acid have shown promising antibacterial activity against various pathogens. researchgate.net Similarly, the synthesis of amino acid-naphthoquinone conjugates has led to compounds with selective antitumor activity against cervical and breast cancer cell lines in vitro. mdpi.com These studies underscore the versatility of the naphthoic acid core in developing new therapeutic agents.

The following table summarizes the in vitro biological activities of some relevant analogues.

Compound/DerivativeTarget/AssayKey FindingsReference
3,5-Dihydroxy-2-napthoic acid (DHNA) Babesia microti lactate dehydrogenase (BmLDH)Inhibits BmLDH with ~5,000-fold selectivity over human LDH; IC50 for B. microti growth inhibition is 85.65 μM. frontiersin.org
1,6-Dibromo-2-hydroxynapthalene-3-carboxylic acid (DBHCA) Babesia microti lactate dehydrogenase (BmLDH)Inhibits BmLDH with ~109-fold selectivity over human LDH; IC50 for B. microti growth inhibition is 84.83 μM. frontiersin.org
5-Amino- and 7-Amino-4-hydroxy-2-naphthoic acid derivatives Protein Arginine Methyltransferase (PRMT) InhibitorsBis-carboxylic acid derivatives emerged as effective PRMT inhibitors, comparable to or better than the reference compound AMI-1. researchgate.net
3-Hydroxy-2-naphthoic acid hydrazide derivatives Antibacterial ActivitySeveral synthesized derivatives exhibited high antibacterial activity compared to reference drugs. researchgate.net
Naphthoquinone-amino acid derivatives Anticancer Activity (Cervix and Breast Cancer Cell Lines)Showed selective antitumorigenic activity. Asparagine-naphthoquinone derivatives inhibited ~85% of SiHa cell proliferation. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-3-hydroxy-2-naphthoic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Begin with naphthoic acid derivatives as precursors. For example, nitration of 3-hydroxy-2-naphthoic acid followed by selective reduction (e.g., catalytic hydrogenation with Pd/C) to introduce the amino group at the 5-position .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the product.
  • Validation : Confirm purity via HPLC (≥98% purity as per analytical standards in ) and structural integrity via 1H^1H-NMR (aromatic proton shifts) and FT-IR (amine N-H stretching at ~3300 cm1^{-1}, carboxylic acid O-H at ~2500-3000 cm1^{-1}) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

  • Methodology :

  • Cross-validate using differential scanning calorimetry (DSC) to determine precise melting points. For example, 3-Amino-2-naphthoic acid is reported to melt at 212–215°C (dec.) in , but batch-dependent variations may occur due to polymorphs or impurities.
  • Compare data with peer-reviewed literature and replicate experiments under controlled conditions (e.g., inert atmosphere to prevent decomposition) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for skin/eye irritation as per ).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm).
  • Emergency Response : For spills, employ absorbent materials (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply fractional factorial design to assess variables (temperature, catalyst loading, solvent ratio). For example, a 23^3 factorial design can identify interactions between temperature (80–120°C), pressure (1–3 bar H2_2), and reaction time (12–24 hours).
  • Response Surface Methodology (RSM) : Optimize yield and selectivity using central composite design .

Q. What strategies mitigate instability during long-term storage?

  • Methodology :

  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring.
  • Storage Solutions : Store under argon at -20°C in amber vials to prevent photodegradation and oxidation (supported by and ). Add stabilizers like BHT (0.01% w/w) if carboxylic acid dimerization is observed .

Q. How can researchers evaluate the compound’s biological activity in enzyme inhibition assays?

  • Methodology :

  • Assay Design : Use fluorescence-based assays (e.g., trypsin inhibition) with Z-Gly-Pro-Arg-AMC substrate. Measure IC50_{50} values at varying concentrations (1–100 µM).
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and validate with positive controls (e.g., leupeptin) .

Data Contradiction & Validation

Q. How to resolve conflicting reports on hydrogen-bonding behavior?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict hydrogen-bond donor/acceptor sites (TPSA = 57.5 Ų as per ).
  • Experimental Confirmation : Use X-ray crystallography to resolve crystal packing and intermolecular interactions .

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